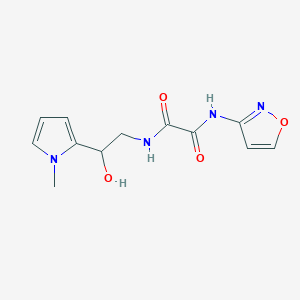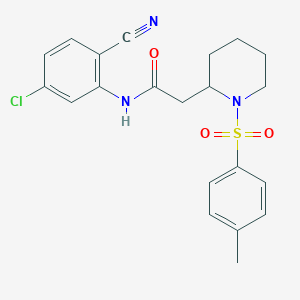![molecular formula C22H37N5O2 B2772080 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-23-9](/img/no-structure.png)
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. In
Mechanism of Action
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a critical role in B-cell receptor (BCR) signaling. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This compound has also been shown to inhibit the activation of macrophages and dendritic cells, which play important roles in the tumor microenvironment.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit the proliferation and migration of cancer cells. This compound has also been shown to modulate the immune response, leading to enhanced anti-tumor activity. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is its selectivity for BTK, which reduces the risk of off-target effects. This compound also has a favorable safety profile in preclinical studies, which suggests that it may be well-tolerated in humans. However, this compound has some limitations for lab experiments, including its high cost and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the development of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione. One potential direction is the evaluation of this compound in combination with other therapies, such as monoclonal antibodies or chemotherapy. Another direction is the exploration of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia or follicular lymphoma. Additionally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with B-cell malignancies.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of B-cell malignancies. This compound's selectivity for BTK and favorable safety profile make it an attractive candidate for further clinical development. The future directions for this compound include the evaluation of combination therapies and the exploration of its potential in other B-cell malignancies.
Synthesis Methods
The synthesis of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione involves a multi-step process that starts with the reaction of 3,5-dimethylpiperidine with 7-bromo-1,3-dimethylxanthine. The resulting intermediate is then reacted with heptylboronic acid to form the final product. The synthesis of this compound has been reported in several publications, and the compound is commercially available for research purposes.
Scientific Research Applications
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to have a favorable safety profile in preclinical studies.
Properties
| 851942-23-9 | |
Molecular Formula |
C22H37N5O2 |
Molecular Weight |
403.571 |
IUPAC Name |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H37N5O2/c1-6-7-8-9-10-11-27-18(15-26-13-16(2)12-17(3)14-26)23-20-19(27)21(28)25(5)22(29)24(20)4/h16-17H,6-15H2,1-5H3 |
InChI Key |
WVNGTJQXKCBFHV-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-fluorophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2772000.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2772003.png)

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2772006.png)

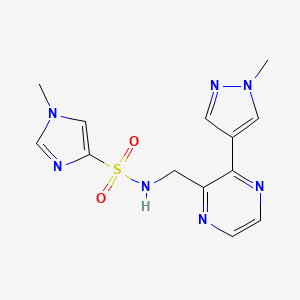
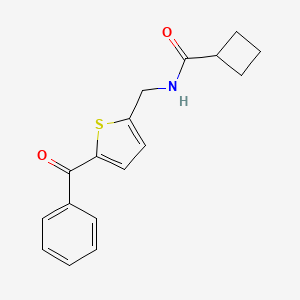
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2772011.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2772012.png)
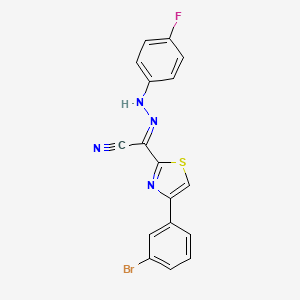
![Ethyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772016.png)
